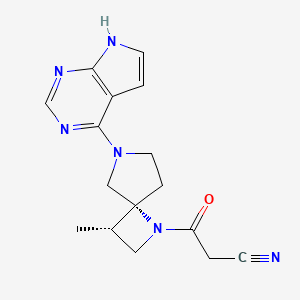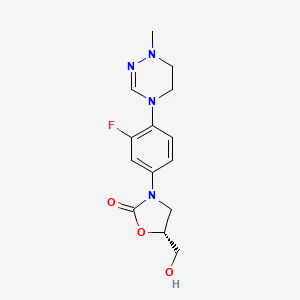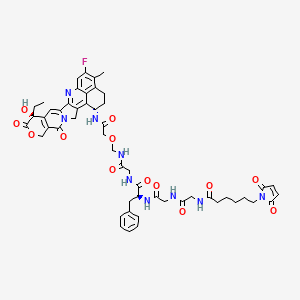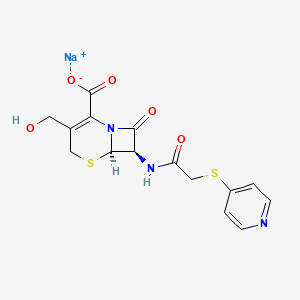
Diroximel-Fumarat
Übersicht
Beschreibung
Diroximel fumarate is an oral medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . It is not a cure for MS, but it may slow some disabling effects and decrease the number of relapses of the disease .
Synthesis Analysis
Diroximel fumarate is a prodrug form of monomethyl fumarate . It undergoes esterase cleavage in the gut to release monomethyl fumarate . Improved processes for the preparation of Diroximel fumarate and intermediates thereof have been reported .Molecular Structure Analysis
The molecular formula of Diroximel fumarate is C11H13NO6 . Its molecular weight is 255.226 . The structure of Diroximel fumarate is consistent with its molecular formula .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Diroximel fumarate .Physical And Chemical Properties Analysis
Diroximel fumarate has a molecular weight of 255.22 and a molecular formula of C11H13NO6 .Wissenschaftliche Forschungsanwendungen
Behandlung der Multiplen Sklerose
Diroximel-Fumarat ist ein oral verabreichtes krankheitsmodifizierendes Medikament (DMD), das die verfügbaren Behandlungsmöglichkeiten für Erwachsene mit schubförmigen Formen der Multiplen Sklerose (MS) erweitert, einschließlich des klinisch isolierten Syndroms, der schubförmig-remittierenden MS (RRMS) und der aktiven sekundär progredienten MS {svg_1}. Es zeigt Bioäquivalenz zu Dimethylfumarat und wurde entwickelt, um ähnliche klinische Vorteile zu bieten {svg_2}.
Reduktion der Schubraten
Bei RRMS-Patienten, die noch keine Behandlung erhalten haben oder zuvor mit Interferon-β oder Glatirameracetat behandelt wurden, reduziert this compound die annualisierten Schubraten, wobei die meisten Patienten während der Behandlung keine Schübe erleben {svg_3}.
Reduktion neuer Hirnläsionen
This compound reduziert die Bildung neuer MS-assoziierter Hirnläsionen {svg_4}. Dies ist ein signifikanter Vorteil, da es das Fortschreiten der Krankheit verlangsamen kann.
Verbesserte gastrointestinale Verträglichkeit
This compound hat im Vergleich zu Dimethylfumarat ein verbessertes Verträglichkeitsprofil im Magen-Darm-Trakt (GI) {svg_5}. Dies bedeutet, dass Patienten weniger wahrscheinlich unter GI-Nebenwirkungen leiden, was die Einhaltung der Medikamenteneinnahme verbessern kann.
Niedrigere Abbruchraten
Weniger Patienten brechen die Behandlung mit this compound aufgrund von unerwünschten Ereignissen ab als mit Dimethylfumarat {svg_6}. Dies ist wichtig, da es bedeutet, dass mehr Patienten ihre Behandlung fortsetzen können.
Bioäquivalent zu Dimethylfumarat
This compound wird zu Monomethylfumarat umgewandelt, dem pharmakologisch aktiven Metaboliten von Dimethylfumarat (DMF) {svg_7}. Dies bedeutet, dass es erwartet wird, dass es ähnliche Wirksamkeits- / Sicherheitsprofile wie DMF aufweist {svg_8}.
Wirkmechanismus
Target of Action
Diroximel fumarate is primarily targeted towards the treatment of relapsing forms of Multiple Sclerosis (MS) .
Mode of Action
It is known that the active metabolite of diroximel fumarate, monomethyl fumarate (mmf), activates the nuclear factor (erythroid-derived 2)-like 2 . This interaction with its targets leads to changes in cell signaling pathways, which are believed to result in immune modulation and neuroprotective effects .
Biochemical Pathways
It is believed that the compound’s interaction with cell signaling pathways leads to beneficial immune and neuroprotective effects .
Pharmacokinetics
Diroximel fumarate is rapidly absorbed in the gastrointestinal tract following administration . The median time to reach peak plasma concentrations of MMF, the active metabolite, ranges from 2.5-3 hours . MMF clearance, volume of distribution, and absorption rate constant were estimated to be 13.5 L/h, 30.4 L, and 5.04 h−1, respectively . MMF clearance and HES clearance increased with increasing body weight . HES clearance decreased with decreasing renal function . MMF clearance and HES clearance were 28% and 12% lower in patients with MS than in healthy volunteers, respectively . The absorption rate was reduced in the presence of low-, medium-, and high-fat meals by 37%, 51%, and 67%, respectively, for MMF; and by 34%, 49%, and 62%, respectively, for HES .
Result of Action
The molecular and cellular effects of Diroximel fumarate’s action are believed to be beneficial immune and neuroprotective effects . These effects are thought to be the result of the compound’s interaction with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diroximel fumarate. For instance, the presence of food can reduce the absorption rate of the drug . Additionally, body weight and renal function can affect the clearance of the drug’s metabolites . It is also important to avoid alcohol while taking this medication .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects . The active metabolite of diroximel fumarate, monomethyl fumarate (MMF), is known to activate the nuclear factor (erythroid-derived 2)-like 2 .
Cellular Effects
Diroximel fumarate relieves the neurological symptoms of relapsing MS with less gastrointestinal effects than its bioequivalent counterpart, dimethyl fumarate .
Molecular Mechanism
It is hypothesized that diroximel fumarate regulates cell signaling pathways, causing beneficial immune and neuroprotective effects . Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 .
Temporal Effects in Laboratory Settings
Diroximel fumarate reduced the microglial activation in the f DTH-EAE model after 1 week of treatment, as detected by PET imaging of the TSPO ligand [18F]GE-180 . Over an extended time course, reduced microglial activation was not observed using [18F]GE-180 or by immunohistochemistry for Iba1+ microglia/macrophages .
Dosage Effects in Animal Models
The dosage of diroximel fumarate administered to the MCAO animal models varied through studies: 25 or 50 mg/kg twice daily, 30 or 45 mg/kg twice daily, 15 mg/kg twice daily, 12.5 mg/kg twice daily, 30 mg/kg daily .
Metabolic Pathways
When in the bloodstream, 27 to 45% of diroximel fumarate are bound to plasma proteins . MMF is further metabolized to fumarate, citrate and glucose, ultimately entering the citric acid cycle and being broken down to carbon dioxide (CO2) .
Transport and Distribution
Diroximel fumarate is rapidly absorbed in the gastrointestinal tract following administration . The median Tmax of monomethyl fumarate (MMF) after oral administration ranges from 2.5-3 hours with a mean Cmax of 2.11 mg/L .
Subcellular Localization
Given its role in activating the nuclear factor (erythroid-derived 2)-like 2, it is likely that it interacts with cellular components in the nucleus .
Eigenschaften
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYDTCOUQIDMT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026181 | |
| Record name | Diroximel Fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
192-193 | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide. | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1577222-14-0 | |
| Record name | Diroximel fumarate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diroximel Fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIROXIMEL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-106 | |
| Record name | Diroximel fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















